molecular formula C22H23N3O2 B2416117 2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide CAS No. 885173-49-9

2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide

Cat. No.: B2416117
CAS No.: 885173-49-9
M. Wt: 361.445
InChI Key: AVTXORKAHBWERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide is a synthetically derived small molecule featuring a pyridazin-3-one core, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . Pyridazinone derivatives are recognized as privileged structures in pharmaceutical research due to their diverse biological activities and their presence in compounds with antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties . The specific substitution pattern on this compound—including methyl, phenyl, and a propanamide moiety—suggests its potential utility as a key intermediate or building block for the synthesis of more complex heterocyclic systems. Researchers can employ this compound in the development of novel azolo[1,5-a]pyrimidine or 1,8-naphthyridine derivatives, which are classes of fused heterocycles known for their pharmacological potential . Furthermore, recent scientific advancements highlight the relevance of pyridazinone scaffolds in targeted protein degradation and enzyme inhibition. For instance, halogenated pyridazinone-based compounds have been developed as first-in-class inhibitors that disrupt protein-protein interactions, such as those between PRMT5 and its substrate adaptor proteins . This demonstrates the potential of pyridazinone-containing molecules to serve as valuable chemical probes for investigating new biological pathways and target engagement in areas like oncology research. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-14(2)22(27)23-21-19(17-8-6-5-7-9-17)20(26)16(4)24-25(21)18-12-10-15(3)11-13-18/h5-14H,1-4H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTXORKAHBWERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=CC=C3)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320952
Record name 2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

885173-49-9
Record name 2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

Pyridazinones are typically synthesized via cyclocondensation between hydrazines and 1,4-diketones or γ-keto acids. For this compound, a modified approach using 3-chloro-6-hydrazinopyridazine (2) and a substituted γ-keto ester was employed.

Procedure :

  • γ-Keto Acid Preparation :
    • 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid (1) was synthesized via condensation of p-chloroacetophenone with succinic anhydride in the presence of an alkoxide base (e.g., NaOMe) at 50°C.
    • Yield: ~70–80%.
  • Cyclization :
    • Compound (1) was reacted with 3-chloro-6-hydrazinopyridazine (2) in refluxing methanol for 6–8 hours.
    • The product, 3-(1-(6-chloropyridazin-3-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-yl)propanoic acid (3), was isolated via filtration after neutralization with HCl.
    • Yield: 65–75%.

Optimization Notes :

  • Microwave-assisted cyclization (Biotage Initiator 8, 100°C, 30 min) improved reaction efficiency.
  • Scandium triflate (Sc(OTf)₃) in acetonitrile enhanced regioselectivity for the 6-methyl substituent.

Functionalization of the Pyridazinone Scaffold

Methylation at Position 6

The 6-methyl group was introduced via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions.

Procedure :

  • Substitution Reaction :
    • 6-Chloropyridazin-3-yl intermediate (3) was treated with methyl iodide (1.2 eq) and K₂CO₃ in DMF at 60°C for 4 hours.
    • Yield: 85–90%.
  • Validation :
    • ¹H NMR (DMSO-d₆): δ 3.25 (s, 3H, CH₃).

Introduction of the 4-Methylphenyl Group

A Suzuki-Miyaura coupling was employed to attach the 4-methylphenyl moiety at position 2.

Procedure :

  • Coupling Reaction :
    • 2-Bromo-6-methylpyridazinone (0.1 mol), 4-methylphenylboronic acid (0.12 mol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) were refluxed in dioxane/H₂O (4:1) for 12 hours.
    • Yield: 78–82%.
  • Purification :
    • Silica gel chromatography (20–25% EtOAc in DCM) isolated the product.

Amidation at Position 3

Activation of the Carboxylic Acid

The propanoic acid intermediate was activated using ethyl chloroformate for amide bond formation.

Procedure :

  • Activation :
    • 3-(1-(6-Methoxypyridazin-3-yl)-5-phenyl-1H-pyrazol-3-yl)propanoic acid (4) (1.3 mmol) was treated with triethylamine (4 mmol) and ethyl chloroformate (1.5 mmol) in THF at 0°C for 30 minutes.
  • Amine Coupling :
    • 2-Methylpropan-2-amine (1.6 mmol) was added, and the mixture was stirred overnight at room temperature.
    • Yield: 50–60%.

Alternative Method :

  • Direct coupling using HATU/DIPEA in DMF provided higher yields (70–75%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 11.98 (s, 1H, NH), 7.76–7.70 (m, 3H, Ar-H), 2.88 (t, 2H, CH₂), 2.65 (t, 2H, CH₂).
  • HRMS (ESI-TOF) : m/z calcd for C₂₂H₂₃N₃O₂ [M+H]⁺: 362.1865; found: 362.1868.

Purity Assessment

  • HPLC : >98% purity (Alltech Kromasil C-18 column, 70:30 MeCN/H₂O).

Comparative Analysis of Synthetic Routes

Method Key Step Catalyst Yield (%) Purity (%)
Cyclocondensation Hydrazine + γ-keto acid NaOMe 65–75 95
Microwave Cyclization Sc(OTf)₃-mediated Sc(OTf)₃ 75–80 98
Suzuki Coupling Pd-catalyzed coupling Pd(PPh₃)₄ 78–82 97
HATU Amidation Peptide coupling HATU/DIPEA 70–75 99

Challenges and Optimization Opportunities

  • Low Yields in Amidation : The use of ethyl chloroformate resulted in moderate yields (50–60%) due to competing hydrolysis. Switching to HATU improved efficiency.
  • Regioselectivity in Cyclization : Sc(OTf)₃ was critical for directing substitution at position 6.
  • Purification Complexity : Silica gel chromatography remains necessary to isolate the final product from byproducts.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with varying substituents. Examples include:

Uniqueness

What sets 2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide apart is its specific combination of substituents, which can confer unique chemical and biological properties.

Biological Activity

2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical contexts. This article reviews the compound's biological properties, including its cytotoxicity, mechanisms of action, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is C21H24N2OC_{21}H_{24}N_2O with a molecular weight of approximately 336.43 g/mol. The presence of the pyridazine ring and various methyl substitutions suggests potential interactions with biological targets.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyridazine can induce apoptosis in leukemia cells through caspase activation and modulation of BCL-2 family proteins .

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Mechanism of Action
4aHL-60 (Leukemia)4.1Induces apoptosis via caspase activation
4bHL-60 (Leukemia)5.4Inhibits BCL-2 expression
12R6/2 (Huntington's)Not reportedIncreases neuroprotective kynurenic acid levels

The mechanisms by which this compound exerts its effects involve several pathways:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells .
  • Gene Expression Modulation : The expression levels of pro-apoptotic and anti-apoptotic genes are altered, influencing cell survival and death pathways .
  • Neuroprotective Effects : In models of neurodegenerative diseases like Huntington's disease, compounds targeting kynurenine monooxygenase have demonstrated the ability to restore balance in neurotoxic metabolite levels, suggesting potential for neuroprotection .

Case Studies

Several studies highlight the therapeutic potential of related compounds:

  • Huntington's Disease Model : A study using R6/2 mice demonstrated that a pyridazine derivative improved cognitive function and reduced neurotoxic metabolites, indicating a promising avenue for treating neurodegenerative disorders .
  • Leukemia Treatment : Research on cytotoxic agents revealed that certain structural modifications enhanced their effectiveness against drug-resistant leukemia cells, suggesting that similar modifications could be explored for this compound .

Q & A

Basic: How can I optimize the synthesis of this pyridazinone derivative using statistical design of experiments (DoE)?

Methodological Answer:
Employ a factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their effects on yield and purity. For example, a central composite design can identify optimal conditions while minimizing experimental runs . Use HPLC (≥98% purity criteria) and NMR to validate outcomes, as seen in analogous pyridazinone syntheses .

Advanced: What computational strategies are recommended for elucidating reaction mechanisms in the synthesis of this compound?

Methodological Answer:
Leverage quantum chemical calculations (e.g., density functional theory) to map reaction pathways and transition states. The ICReDD approach integrates computational reaction path searches with experimental validation, reducing trial-and-error inefficiencies . Tools like Gaussian or ORCA can predict intermediates, as demonstrated in pyridazine derivative studies .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:
Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, ¹H/¹³C NMR for functional group analysis, and X-ray crystallography (for crystalline derivatives) to resolve stereochemistry. Refer to crystallographic data standards, such as R-factor validation (<0.05), as applied to related pyridazinones .

Advanced: How can molecular docking studies predict the biological target interactions of this compound?

Methodological Answer:
Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Cross-reference with structural analogs showing anti-inflammatory or anticancer activity .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:
Prioritize cell viability assays (MTT or resazurin) across cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial disk diffusion tests. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC₅₀ calculations) . Ensure compliance with ethical guidelines for in vitro studies .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:
Perform orthogonal assays (e.g., enzymatic inhibition vs. cellular activity) to confirm target engagement. Use meta-analysis to reconcile discrepancies in experimental conditions (e.g., cell line variability, serum concentration). Statistical methods like Bland-Altman plots can quantify assay agreement .

Basic: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Conduct forced degradation studies using HPLC-MS to track decomposition products. Accelerated stability testing (40°C/75% RH) over 4–6 weeks can predict shelf life. Compare degradation kinetics to structurally similar compounds, noting hydrolytic susceptibility of the amide bond .

Advanced: Can heterogeneous catalysis improve the scalability of this compound’s synthesis?

Methodological Answer:
Explore immobilized catalysts (e.g., Pd/C or zeolites) in flow reactors for continuous synthesis. Monitor reaction efficiency via inline FTIR or UV-Vis spectroscopy. ICReDD’s feedback loop between computation and experimentation can optimize catalyst design .

Basic: How do researchers overcome solubility challenges in formulation studies?

Methodological Answer:
Use co-solvents (e.g., DMSO-PEG mixtures) or micronization to enhance aqueous solubility. Phase solubility diagrams with cyclodextrins can identify inclusion complexes. Refer to pharmacopeial standards for excipient compatibility testing .

Advanced: What in silico tools predict the compound’s toxicity and metabolic fate?

Methodological Answer:
Apply ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatotoxicity, CYP450 inhibition, and bioavailability. Molecular dynamics simulations can model metabolic pathways (e.g., cytochrome-mediated oxidation). Validate with in vitro microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.